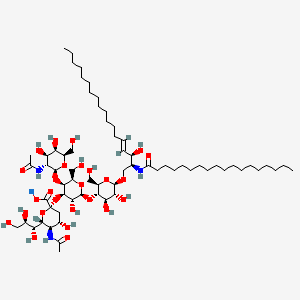

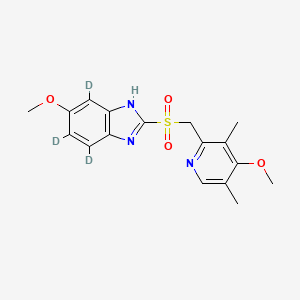

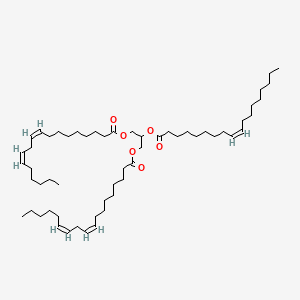

![molecular formula C20H14O8 B8088861 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione](/img/structure/B8088861.png)

6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione” is known as Bikaverin. Bikaverin is a naturally occurring red pigment produced by various Fusarium species. It has a molecular formula of C20H14O8 and a molecular weight of 382.3 Da. Bikaverin is known for its diverse biological activities, including antiprotozoal, antibiotic, antifungal, and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bikaverin is primarily obtained through fermentation processes involving Fusarium species. The production involves cultivating the Fusarium species in a suitable growth medium under controlled conditions to optimize the yield of Bikaverin. The fermentation broth is then subjected to extraction and purification processes to isolate Bikaverin in its pure form .

Industrial Production Methods

Industrial production of Bikaverin follows similar fermentation techniques but on a larger scale. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the production yield. Advanced purification techniques, including chromatography, are employed to obtain high-purity Bikaverin suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Bikaverin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its biological activities.

Common Reagents and Conditions

Oxidation: Bikaverin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of Bikaverin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving Bikaverin often use halogenating agents or nucleophiles to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bikaverin can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activities .

Aplicaciones Científicas De Investigación

Bikaverin has a wide range of scientific research applications due to its diverse biological activities:

Chemistry: Bikaverin is used as a model compound for studying redox reactions and developing new synthetic methodologies.

Biology: It serves as a tool for investigating cellular processes and pathways, particularly those involving oxidative stress and apoptosis.

Medicine: Bikaverin exhibits promising antitumor, antibiotic, and antifungal properties, making it a potential candidate for developing new therapeutic agents.

Industry: Bikaverin is used as a natural colorant in various industrial applications, including food, cosmetics, and textiles

Mecanismo De Acción

Bikaverin exerts its effects through multiple mechanisms:

Antitumor Activity: Bikaverin induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.

Antibiotic and Antifungal Activity: Bikaverin inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and membrane integrity.

Neuroprotective Effects: Bikaverin protects neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating antioxidant pathways

Comparación Con Compuestos Similares

Similar Compounds

Lycopersin: Another natural pigment with similar biological activities.

Rubrofusarin: A structurally related compound with antifungal and antitumor properties.

Fusarubin: A pigment produced by Fusarium species with antibiotic and antitumor activities.

Uniqueness of Bikaverin

Bikaverin stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells, combined with its antibiotic and antifungal properties, makes it a unique compound with significant research and industrial potential .

Propiedades

IUPAC Name |

6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,24-25H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQMSOSJEWBMHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

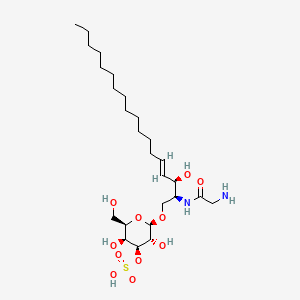

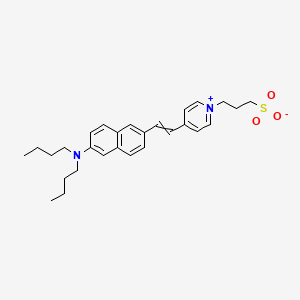

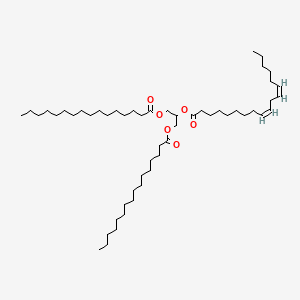

![Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)

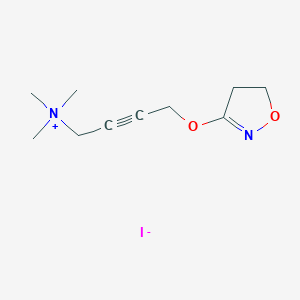

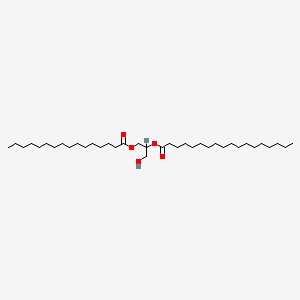

![9Z,12Z-octa</wbr>decadienoic acid, 1,1'-[1-[[(1-</wbr>oxooctadecyl)</wbr>oxy]methyl]-</wbr>1,2-ethane</wbr>diyl] ester](/img/structure/B8088801.png)

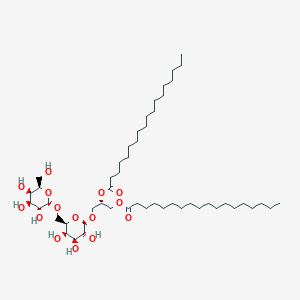

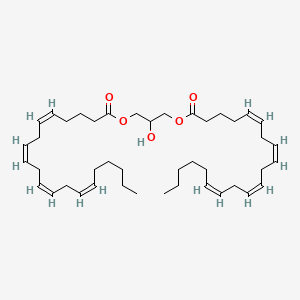

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B8088833.png)

![9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B8088836.png)